molecular formula C15H19BN2O2 B8187463 2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester

2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester

Cat. No.: B8187463
M. Wt: 270.14 g/mol
InChI Key: NTWDCPOBDXYIDN-UHFFFAOYSA-N
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Description

2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester is an organic compound that features a pyrazole ring attached to a phenyl group, which is further bonded to a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester typically involves the Miyaura borylation reaction. This process includes the coupling of a halogenated phenylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Aryl or Vinyl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Boronic Acids: From hydrolysis reactions.

Mechanism of Action

The mechanism of action of 2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester is largely dependent on its application. In medicinal chemistry, it often acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity .

Properties

IUPAC Name

1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-8-5-6-9-13(12)18-11-7-10-17-18/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWDCPOBDXYIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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